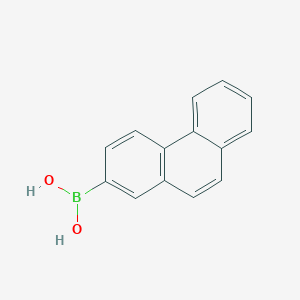

phenanthren-2-ylboronic acid

Description

Properties

IUPAC Name |

phenanthren-2-ylboronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BO2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-9,16-17H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWIZGXJYCNZVDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

phenanthren-2-ylboronic acid chemical structure and IUPAC name

Structural Identity, Synthesis, and Applications in Pi-Conjugated Systems

Executive Summary

Phenanthren-2-ylboronic acid (CAS: 1188094-10-1) is a critical organoboron intermediate used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs) for organic electronics.[1][2] Unlike its more common isomer, phenanthren-9-ylboronic acid, the 2-substituted variant offers a linear conjugation pathway along the long axis of the phenanthrene backbone. This structural distinctiveness makes it highly valuable for tuning the optoelectronic properties of Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs).

This guide provides a rigorous analysis of its chemical structure, IUPAC nomenclature logic, synthetic protocols, and handling requirements.

Part 1: Structural Identity & Nomenclature[3]

Chemical Structure

The molecule consists of a phenanthrene fused-ring system substituted at the C2 position with a boronic acid moiety [

Key Structural Parameters:

-

Planarity: The phenanthrene core is planar, facilitating

- -

C2 Position Significance: Substitution at C2 extends the conjugation length more effectively than at the K-region (C9/C10), resulting in distinct bathochromic shifts in UV-Vis absorption compared to the 9-isomer.

IUPAC Nomenclature and Numbering Logic

The numbering of phenanthrene does not follow a simple clockwise iteration around the perimeter. It is a "retained name" in IUPAC nomenclature (Rule A-22), and the numbering is specific to the fusion points.

-

Numbering Start: Numbering begins at the upper ring, right-most carbon (not fused).

-

Sequence: It proceeds clockwise, skipping the quaternary fusion carbons.

-

The "2" Position: This corresponds to the meta position relative to the ring fusion on the outer benzene ring.

Systematic Name: (Phenanthren-2-yl)boronic acid Canonical SMILES: OB(O)c1ccc2ccc3ccccc3c2c1[2]

Physicochemical Profile[4]

| Property | Data | Note |

| CAS Number | 1188094-10-1 | Distinct from 9-yl isomer (68572-87-2) |

| Molecular Formula | ||

| Molecular Weight | 222.05 g/mol | |

| Appearance | White to off-white powder | May yellow upon oxidation |

| Solubility | DMSO, Methanol, THF | Poor solubility in water/hexanes |

| Melting Point | >250°C (decomposes) | Often dehydrates to boroxine before melting |

| pKa | ~8.5 - 9.0 | Typical for arylboronic acids |

Part 2: Synthetic Methodology (Expertise & Experience)

Strategic Causality

The synthesis of phenanthren-2-ylboronic acid is non-trivial because direct electrophilic aromatic substitution (e.g., bromination) of phenanthrene occurs predominantly at the C9 position due to lower bond localization energy at the K-region.

Therefore, the synthesis must proceed via a pre-functionalized precursor, typically 2-bromophenanthrene . The 2-bromo precursor is often synthesized via the photocyclization of 4-bromostilbene (Mallory reaction), ensuring the halogen is locked in the correct position before the ring system is formed.

Protocol: Lithium-Halogen Exchange / Borylation

Objective: Convert 2-bromophenanthrene to phenanthren-2-ylboronic acid. Scale: 5.0 mmol basis.

Reagents:

-

2-Bromophenanthrene (1.28 g, 5.0 mmol)

- -Butyllithium (2.5 M in hexanes, 2.4 mL, 6.0 mmol)

-

Triisopropyl borate (

) (1.4 mL, 6.0 mmol) -

Anhydrous THF (50 mL)

-

HCl (2M aqueous)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a 100 mL Schlenk flask under vacuum. Backfill with Argon (

) three times. This is critical; moisture kills the lithiated intermediate. -

Solvation: Add 2-bromophenanthrene and anhydrous THF via syringe. Cool the solution to -78°C (dry ice/acetone bath).

-

Why? Low temperature prevents the lithium intermediate from attacking the THF solvent or undergoing protonation.

-

-

Lithiation: Add

-BuLi dropwise over 10 minutes. Stir at -78°C for 1 hour.-

Observation: The solution often turns a deep yellow/orange, indicating the formation of the phenanthren-2-yllithium species.

-

-

Electrophile Trapping: Add Triisopropyl borate rapidly in one portion.

-

Why? Fast addition ensures the lithiated species reacts with the borate ester rather than undergoing side reactions.

-

-

Warming: Allow the mixture to warm naturally to room temperature (RT) over 4 hours.

-

Hydrolysis: Quench with 20 mL of 2M HCl. Stir vigorously for 1 hour.

-

Purification:

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with brine. Dry over

. -

Critical Step: Recrystallize from Acetone/Water or Acetonitrile. Do not use column chromatography if possible, as boronic acids can streak or bind irreversibly to silica.

-

Reaction Mechanism Visualization

Figure 1: Synthetic pathway for the conversion of 2-bromophenanthrene to the target boronic acid via cryogenic lithiation.

Part 3: Reactivity & Applications (Trustworthiness)

The Suzuki-Miyaura Coupling

The primary utility of phenanthren-2-ylboronic acid is as a nucleophile in Pd-catalyzed cross-coupling. It introduces the phenanthrene unit into larger conjugated backbones (e.g., polyphenylenes).

Self-Validating System Check: If the coupling reaction fails (low yield), check the Boroxine Equilibrium .

-

Issue: Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), which are less reactive in some catalytic cycles.

-

Solution: Always add a base (e.g.,

) and a small amount of water to the reaction solvent (e.g., Toluene/Water 4:1) to shift the equilibrium back to the active boronic acid species

Catalytic Cycle Diagram

Figure 2: The Suzuki-Miyaura catalytic cycle utilizing phenanthren-2-ylboronic acid. Note the Transmetallation step where the boronic acid activates.

Application in OLEDs

In Organic Light-Emitting Diodes, the position of substitution dictates the "effective conjugation length."

-

9-Substitution: Creates a steric twist, breaking conjugation. Used for blue emitters to prevent stacking.

-

2-Substitution: Maintains linearity. Used to extend conjugation for green/red emitters or high-mobility transport layers.

Part 4: Handling and Stability Data

Storage Protocols

-

Atmosphere: Store under Argon. While air-stable for short periods, long-term exposure to humidity promotes protodeboronation (loss of the boron group).

-

Temperature: 2-8°C.

-

Boroxine Detection: If the melting point appears sharp but high (>300°C), the sample has likely converted to the anhydride (boroxine). This can be reversed by recrystallization from aqueous solvents.

Safety (GHS Classification)

-

Signal Word: Warning

-

Hazard Statements:

References

-

IUPAC Nomenclature of Fused Ring Systems. IUPAC Rule A-22. International Union of Pure and Applied Chemistry. Available at: [Link]

-

Synthesis of Phenanthrene Derivatives. Organic Syntheses, Coll. Vol. 3, p.134. (General bromination protocols). Available at: [Link]

-

Boronic Acids in Organic Synthesis. Hall, D. G. (Ed.).[7][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

-

Suzuki-Miyaura Coupling Mechanism. Organic Chemistry Portal. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1188094-10-1|Phenanthren-2-ylboronic acid|BLD Pharm [bldpharm.com]

- 3. Phenanthrene synthesis [quimicaorganica.org]

- 4. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 5. m.youtube.com [m.youtube.com]

- 6. (10-Phenylanthracen-9-yl)boronic acid | C20H15BO2 | CID 22247164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Synthesis of Phenanthren-2-ylboronic Acid

[1]

Executive Summary & Strategic Analysis

Phenanthren-2-ylboronic acid (CAS: 163989-18-6) is a critical intermediate for synthesizing extended polycyclic aromatic hydrocarbons (PAHs) used in OLEDs and pharmaceutical scaffolds.[1] Unlike its more common isomer, phenanthren-9-ylboronic acid, the 2-isomer allows for linear conjugation along the long axis of the phenanthrene system, significantly altering electronic and optical properties.[1]

The Core Challenge: Regioselectivity The primary synthetic hurdle is the inherent reactivity of the phenanthrene ring. Electrophilic aromatic substitution (e.g., direct bromination) overwhelmingly favors the 9-position (the K-region).[1] Therefore, direct borylation of phenanthrene cannot be used to reliably access the 2-isomer.[1]

This guide details two high-fidelity pathways starting from the regiochemically pure precursor, 2-bromophenanthrene .[1]

Decision Matrix: Pathway Selection

Figure 1: Strategic decision matrix for selecting the synthesis route.

Route A: Cryogenic Metal-Halogen Exchange (Lithiation)[1]

This is the preferred route for high-purity synthesis when the substrate tolerates organolithium reagents.[1] It avoids the formation of the pinacol ester, skipping a difficult hydrolysis step.

Mechanism

Lithium-halogen exchange generates a transient phenanthren-2-yllithium species, which attacks a borate ester.[1] Subsequent acidic hydrolysis yields the free boronic acid.

Protocol

Reagents:

-

2-Bromophenanthrene (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.2 equiv)[1]

-

Triisopropyl borate (

) (1.5 equiv)[1] -

Anhydrous THF (Solvent)[1]

-

2M HCl (Hydrolysis)[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.

-

Solvation: Dissolve 2-bromophenanthrene in anhydrous THF (0.1 M concentration) under a positive pressure of nitrogen.

-

Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation: Add n-BuLi dropwise via syringe over 20 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent benzyne formation or scrambling, although position 2 is relatively stable compared to position 9.[1]

-

Observation: The solution often turns a deep yellow/orange color upon formation of the aryllithium species. Stir for 1 hour at -78°C.

-

-

Borylation: Add triisopropyl borate rapidly in one portion.

-

Note:

is preferred over trimethyl borate (

-

-

Warming: Allow the mixture to warm slowly to room temperature over 4–12 hours.

-

Hydrolysis: Quench the reaction with 2M HCl (excess). Stir vigorously for 1 hour to hydrolyze the boronate intermediate.

-

Workup: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over

, and concentrate.[2] -

Purification: Recrystallize from acetonitrile or a mixture of hexane/acetone.

Route B: Palladium-Catalyzed Miyaura Borylation[1][3][4]

This route is required if the starting material contains functional groups sensitive to n-BuLi (e.g., esters, nitriles) or if cryogenic conditions are not feasible.[1]

Mechanism

Pd(0)-catalyzed cross-coupling of the aryl bromide with bis(pinacolato)diboron (

Protocol

Phase 1: Formation of the Pinacol Ester

Reagents:

-

2-Bromophenanthrene (1.0 equiv)[1]

-

Bis(pinacolato)diboron (

) (1.1 equiv)[1] - (3-5 mol%)[1]

-

Potassium Acetate (KOAc) (3.0 equiv)[1]

-

1,4-Dioxane (degassed)[1]

Methodology:

-

Combine all solids in a reaction vessel.

-

Evacuate and backfill with nitrogen (3 cycles).

-

Add degassed 1,4-dioxane.

-

Heat to 80–90°C for 12–16 hours.

-

Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

-

Intermediate Check: You now have phenanthren-2-ylboronic acid pinacol ester.[1]

Phase 2: Hydrolysis of the Pinacol Ester (The "Sticky" Step)

Pinacol esters are notoriously stable and difficult to hydrolyze with simple acid. The oxidative cleavage method using Sodium Periodate (

Reagents:

Methodology:

-

Dissolve the pinacol ester in Acetone/Water (1:1).

-

Add

and -

Stir at room temperature for 24–48 hours.

-

Extract the aqueous residue with ethyl acetate.

-

The product (boronic acid) is in the organic layer.

Technical Validation & Characterization

The Boroxine Equilibrium (Critical Insight)

Boronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines).[1]

-

Impact: Samples often appear as mixtures in NMR and may have variable melting points.[2] This is not an impurity but a physical state characteristic.

-

Handling: To ensure accurate stoichiometry in subsequent Suzuki couplings, assume the molecular weight of the monomer but be aware that water content may vary.

Expected Analytical Data

-

Physical State: Off-white to pale yellow solid.[1]

-

Melting Point: ~250°C (decomposes).[1] Note: Often broad due to boroxine formation.

-

1H NMR (DMSO-d6, 500 MHz):

-

11B NMR: Single peak at

~28–30 ppm (monomer).[1]

Workflow Visualization

Figure 2: Comparative workflow of the two synthesis pathways.[1]

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link[1]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[1] The Journal of Organic Chemistry, 60(23), 7508–7510. Link[1]

-

Murphy, J. M., et al. (2007). Survey of Diverse Boronic Acid Protodeboronation Pathways. Journal of the American Chemical Society, 129(51), 15434–15435. Link[1]

-

Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters, 46(46), 7899-7903.[1] Link[1]

A Technical Guide to the Spectroscopic Characterization of Phenanthren-2-ylboronic Acid

Introduction: The Structural Significance of Phenanthren-2-ylboronic Acid

Phenanthren-2-ylboronic acid merges the rigid, polycyclic aromatic hydrocarbon (PAH) framework of phenanthrene with the versatile reactivity of a boronic acid group. This unique combination makes it a valuable precursor for creating complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions. Accurate spectroscopic characterization is paramount to ensure purity, confirm identity, and understand the electronic properties of this reagent before its application in further synthetic steps.

This guide will delve into the core spectroscopic techniques used for the structural elucidation of phenanthren-2-ylboronic acid: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will detail the theoretical basis for the expected spectral features, present predicted data in a clear format, and provide a step-by-step protocol for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For phenanthren-2-ylboronic acid, we will consider ¹H, ¹³C, and ¹¹B NMR.

¹H NMR Spectroscopy

The ¹H NMR spectrum of phenanthren-2-ylboronic acid is expected to be complex in the aromatic region, arising from the nine protons of the phenanthrene core. The signals will be influenced by the anisotropic effects of the fused rings and the electronic nature of the boronic acid substituent. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, which may be exchangeable with D₂O.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 - 8.9 | m | 2H | H-4, H-5 | These protons are in the sterically hindered "bay region" and are typically deshielded. |

| ~8.2 | s | 1H | H-1 | This proton is ortho to the boronic acid group and will be influenced by its electronic effects. |

| ~7.9 - 8.1 | m | 2H | H-3, H-8 | These protons are part of the outer benzene rings of the phenanthrene system. |

| ~7.6 - 7.8 | m | 4H | H-6, H-7, H-9, H-10 | These protons reside on the central and outer rings, with their chemical shifts influenced by their relative positions. |

| ~5.0 - 6.0 | br s | 2H | B(OH)₂ | The hydroxyl protons of the boronic acid are typically broad and their chemical shift is concentration and solvent dependent. |

Rationale for Predictions: The predicted chemical shifts for the phenanthrene core are based on published data for substituted phenanthrenes.[1] The downfield shift of the aromatic protons is characteristic of polycyclic aromatic systems. The boronic acid group is a weak electron-withdrawing group, which will slightly deshield the protons on the substituted ring.

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of phenanthren-2-ylboronic acid in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

-

To confirm the B(OH)₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet should diminish or disappear.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments. Due to the low symmetry of phenanthren-2-ylboronic acid, 14 distinct signals are expected in the aromatic region, plus a signal for the carbon attached to the boron atom. The ¹³C nucleus is significantly less sensitive than the proton nucleus.[2]

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 - 185 | C=O (in acids and esters) | The carbon of a carboxylic acid or ester group is highly deshielded.[3] |

| ~135 - 150 | Quaternary aromatic carbons | Carbons at the fusion of the rings and the carbon attached to the boronic acid will appear in this region. |

| ~125 - 135 | CH aromatic carbons | The protonated aromatic carbons of the phenanthrene core will resonate in this range. |

| ~115 - 125 | CH aromatic carbons | Some of the protonated aromatic carbons may appear in this slightly more shielded region. |

Rationale for Predictions: The chemical shifts are predicted based on data for phenanthrene and phenylboronic acid.[4][5] The carbon atom directly bonded to the boron (C-2) is expected to be significantly deshielded. The quaternary carbons involved in ring fusion will also be downfield.

Experimental Protocol for ¹³C NMR:

-

Prepare a more concentrated sample than for ¹H NMR (20-50 mg in ~0.7 mL of solvent).

-

Acquire the spectrum on a spectrometer with a carbon probe, typically at a frequency of 100 or 125 MHz.

-

Use proton decoupling to simplify the spectrum to singlets for each carbon.

-

Longer acquisition times may be necessary due to the low natural abundance and longer relaxation times of ¹³C.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for directly observing the boron atom. The chemical shift and line shape can provide information about the coordination state and environment of the boron. For a trigonal planar boronic acid, a relatively broad signal is expected.

Predicted ¹¹B NMR Data (128 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Linewidth | Assignment |

| ~28 - 33 | Broad | B(OH)₂ |

Rationale for Predictions: This chemical shift range is characteristic of arylboronic acids. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3200-3600 | Broad, Strong | O-H stretch | The hydrogen-bonded hydroxyl groups of the boronic acid moiety give a characteristic broad absorption.[6] |

| 3000-3100 | Medium | Aromatic C-H stretch | Characteristic of the C-H bonds on the phenanthrene ring system. |

| ~1600, ~1500, ~1450 | Medium to Sharp | C=C aromatic ring stretch | These absorptions are typical for the carbon-carbon double bonds within the aromatic rings. |

| 1310-1380 | Strong | B-O stretch | The boron-oxygen single bond stretch is a key diagnostic peak for boronic acids.[7] |

| 1000-1200 | Strong | C-O stretch | The carbon-oxygen single bond stretch of the B-C-O system.[7] |

| 650-900 | Strong | Aromatic C-H out-of-plane bend | The pattern of these bands can sometimes give information about the substitution pattern on the aromatic ring. |

Rationale for Predictions: The predicted IR frequencies are a composite of the known absorptions for the phenanthrene skeleton[8] and the characteristic vibrations of arylboronic acids.[7]

Experimental Protocol for FT-IR:

-

For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural confirmation. For arylboronic acids, it is common to observe the molecular ion, as well as ions corresponding to the loss of water and the formation of the trimeric anhydride, known as a boroxine.

Predicted Mass Spectrometric Data (Electron Ionization - EI):

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular ion) |

| 204 | [M - H₂O]⁺ |

| 178 | [M - B(OH)₂]⁺ (Phenanthrene radical cation) |

| 618 | [M₃ - 3H₂O]⁺ (Boroxine) |

Rationale for Predictions: The molecular weight of phenanthren-2-ylboronic acid (C₁₄H₁₁BO₂) is 222.05 g/mol .[9][10] The fragmentation pattern is based on the known behavior of arylboronic acids, which readily dehydrate and can form cyclic trimers (boroxines). The loss of the entire boronic acid group to give the stable phenanthrene radical cation is also a likely fragmentation pathway.

Experimental Protocol for MS:

-

Choose an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique that may favor the observation of the molecular ion.

-

Introduce the sample into the mass spectrometer. For EI, this is typically done via a direct insertion probe for solid samples. For ESI, the sample is dissolved in a suitable solvent and infused or injected via an LC system.

-

Acquire the mass spectrum over an appropriate m/z range.

Visualizations

Molecular Structure of Phenanthren-2-ylboronic Acid

Caption: Structure of Phenanthren-2-ylboronic acid.

Spectroscopic Analysis Workflow

Caption: Workflow for spectroscopic characterization.

Conclusion

The comprehensive spectroscopic analysis of phenanthren-2-ylboronic acid requires a multi-technique approach. By combining the detailed structural information from ¹H, ¹³C, and ¹¹B NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous characterization of this important chemical building block can be achieved. The predictive data and protocols presented in this guide serve as a robust framework for researchers to confirm the identity and purity of their samples, ensuring the reliability of their subsequent scientific endeavors.

References

-

Electronic Supplementary Information for publications detailing the synthesis and characterization of phenanthrene derivatives.[1]

-

FT-IR spectral studies of phenanthroline derivatives and their metal complexes.[11]

-

ChemicalBook entry for Phenanthrene(85-01-8) ¹H NMR spectrum.[12]

-

Sigma-Aldrich product page for 9-Phenanthracenylboronic acid.[9]

-

ChemicalBook entry for Phenanthren-2-ylboronic acid.[13]

-

PubChem entry for Phenanthrene.[14]

-

Career Endeavour document on NMR spectroscopy.[2]

-

Chemsrc entry for phenanthren-2-ylboronic acid.[10]

-

ResearchGate figure showing the ¹H-NMR spectrum of 1,10-phenanthroline.[15]

-

NIST WebBook entry for Phenanthrene mass spectrum.[16]

-

ChemicalBook entry for Phenylboronic acid(98-80-6) ¹H NMR spectrum.[17]

-

ResearchGate article on the experimental and DFT studies on the vibrational and electronic spectra of a phenanthroline derivative.[18]

-

NIST WebBook entry for Phenanthrene IR spectrum.[8]

-

ResearchGate figure showing the FT-IR spectrum of 4-vinylphenyl boronic acid.[7]

-

White Rose Research Online article on the synthesis of Phenanthrene/Pyrene Hybrid Microparticles.[19]

-

PubMed article on the synthesis of Naphthalene- and Phenanthrene-Fused Smaragdyrins.[20]

-

PubMed article on the infrared detection of a phenylboronic acid terminated alkane thiol monolayer.[21]

-

ChemicalBook entry for Phenylboronic acid(98-80-6) ¹³C NMR spectrum.[4]

-

PubMed Central article on the solid-state ¹³C-NMR spectroscopic determination of side-chain mobilities in metal–organic frameworks.[22]

-

PubMed Central article on the synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives.[23]

-

ResearchGate article on the synthesis and biological evaluation of phenanthrenes as cytotoxic agents.[24]

-

Supporting information for an article on Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol.[25]

-

Chemistry LibreTexts page on interpreting ¹³C NMR spectra.[3]

-

PubChem entry for 9-Phenanthracenylboronic acid.[26]

-

ResearchGate article on the synthesis and photochromic properties of benzofuran–phenanthrene and benzofuran–pyrene hybrids.[27]

-

PubMed article on the infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces.[6]

-

ChemicalBook entry for 9-phenanthrenylboronic acid.[28]

-

ChemicalBook entry for Pyrene(129-00-0) ¹³C NMR spectrum.[5]

-

PubMed Central article on the characterization of a Polycyclic Aromatic Hydrocarbon Degradation Gene Cluster.[29]

Sources

- 1. rsc.org [rsc.org]

- 2. careerendeavour.com [careerendeavour.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 5. Pyrene(129-00-0) 13C NMR spectrum [chemicalbook.com]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. Phenanthrene [webbook.nist.gov]

- 9. 9-Phenanthracenylboronic acid = 95 68572-87-2 [sigmaaldrich.com]

- 10. phenanthren-2-ylboronic acid | CAS#:1188094-10-1 | Chemsrc [chemsrc.com]

- 11. rsc.org [rsc.org]

- 12. Phenanthrene(85-01-8) 1H NMR [m.chemicalbook.com]

- 13. Phenanthren-2-ylboronic acid [chemicalbook.com]

- 14. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Phenanthrene [webbook.nist.gov]

- 17. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 18. researchgate.net [researchgate.net]

- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 20. Synthesis of Naphthalene- and Phenanthrene-Fused Smaragdyrins and Their BF2 Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Solid-state 13C-NMR spectroscopic determination of side-chain mobilities in zirconium-based metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. rsc.org [rsc.org]

- 26. 9-Phenanthracenylboronic acid | C14H11BO2 | CID 11775704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. 9-phenanthrenylboronic acid | 68572-87-2 [chemicalbook.com]

- 29. Characterization of a Polycyclic Aromatic Hydrocarbon Degradation Gene Cluster in a Phenanthrene-Degrading Acidovorax Strain - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Frontiers: Electronic Structure & Pharmacophore Modeling of Phenanthrene

Topic: Theoretical Studies on the Electronic Properties of Phenanthrene Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

Phenanthrene (

Section 1: Fundamental Electronic Architecture

Topological Stability & Aromaticity

The "kinked" structure of phenanthrene allows for a higher degree of aromatic sextet preservation compared to the linear acene series. This is best quantified using the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS) indices.

Theoretical Insight:

In phenanthrene, the terminal rings retain more benzenoid character than the central ring. This results in the

Computational Methodology Standards

To ensure reproducibility and accuracy, the following computational protocols are recommended for electronic structure calculations.

| Parameter | Recommended Standard | Rationale |

| Geometry Optimization | B3LYP / 6-311++G(d,p) | Balances cost/accuracy for ground state geometries; diffuse functions (++) are crucial for weak interactions. |

| Excited States (UV-Vis) | TD-DFT / CAM-B3LYP or | Long-range corrected functionals correct the charge-transfer failure inherent in standard B3LYP. |

| Solvation Model | IEFPCM (Ethanol/Water) | Essential for comparing theoretical spectra with experimental bio-assay data. |

| Dispersion Correction | GD3BJ | Critical for accurate stacking interaction energies in crystal lattice simulations. |

Section 2: Charge Transport & Semiconductor Potential

Phenanthrene serves as a model for wide-bandgap organic semiconductors. The efficiency of charge transport is governed by the Reorganization Energy (

Reorganization Energy Protocol

According to Marcus-Hush theory, the charge transfer rate (

Calculation Workflow:

-

Neutral State: Optimize geometry (

) and calculate energy ( -

Cation/Anion State: Optimize geometry of the ion (

or -

Vertical States: Calculate energy of the ion at neutral geometry (

) and neutral at ion geometry (

Formula:

Comparative Electronic Data

The following data synthesizes theoretical results (B3LYP/6-31G*) vs. experimental benchmarks.

| Property | Phenanthrene (Calculated) | Anthracene (Comparison) | Significance |

| HOMO (eV) | -5.98 | -5.58 | Phenanthrene is harder to oxidize (more stable). |

| LUMO (eV) | -1.05 | -1.84 | Larger bandgap (~4.9 eV) makes phenanthrene a UV-active material. |

| ~0.18 - 0.21 | ~0.14 | Anthracene has better hole mobility; Phenanthrene has better environmental stability. | |

| Dipole Moment | 0.0 Debye | 0.0 Debye |

Visualization: Reorganization Energy Calculation Workflow

Figure 1: Computational workflow for determining the reorganization energy (

Section 3: Pharmacophore Modeling & Reactivity

In drug discovery, phenanthrene derivatives (e.g., phenanthroindolizidines) are potent cytotoxic agents.[1] Theoretical modeling helps predict metabolic stability and receptor binding.

Electrostatic Potential (ESP) Mapping

ESP maps generated via DFT reveal the electron density distribution.

-

Negative Regions (Red): The

-electron cloud above/below the rings. -

Positive Regions (Blue): The equatorial hydrogen atoms.

-

Reactivity Hotspot: The

bond shows the highest electron density, correlating with its susceptibility to metabolic oxidation by Cytochrome P450 enzymes.

Reactivity Descriptors (Fukui Functions)

To predict the exact site of chemical modification, Local Reactivity Descriptors are used.

-

Nucleophilic Attack (

): Calculated using the LUMO density. -

Electrophilic Attack (

): Calculated using the HOMO density.

Protocol:

-

Perform Population Analysis (Mulliken or Hirshfeld).

-

Calculate

(for electrophilic attack). -

Result: The

and

Visualization: QSAR & Bioactivity Prediction

Figure 2: Integrated workflow for Quantitative Structure-Activity Relationship (QSAR) modeling, linking electronic properties of phenanthrene derivatives to biological activity.

References

-

Electronic Structure & Stability

- Title: Aromaticity Determines the Relative Stability of Kinked vs.

- Source: N

-

URL:[Link]

-

Charge Transport

- Title: Reorganization Energies in the Transports of Holes and Electrons in Organic Amines.

- Source: The Journal of Physical Chemistry A (ACS).

-

URL:[Link]

-

Excited States (TD-DFT)

-

Bioactivity & Derivatives

Sources

Natural Phenanthrenes: Structural Diversity, Biosynthetic Origins, and Therapeutic Utility

[1][2]

Executive Summary

This technical guide analyzes natural products containing a phenanthrene or 9,10-dihydrophenanthrene core.[1] Unlike their polycyclic aromatic hydrocarbon (PAH) counterparts found in environmental pollutants, natural phenanthrenes are highly oxygenated secondary metabolites predominantly found in the Orchidaceae (e.g., Dendrobium), Dioscoreaceae, and Juncaceae families.[1] This guide details their stilbenoid biosynthetic origins, pharmacological mechanisms (specifically targeting NF-

Structural Classification & Biosynthetic Origins[1]

The Stilbenoid-Bibenzyl Pathway

Natural phenanthrenes are not derived from the fusion of benzene rings in the manner of petrogenic PAHs. Instead, they arise from the phenylpropanoid pathway .[1] The core scaffold is formed via the oxidative coupling of bibenzyl precursors (dihydrostilbenes).

-

Precursor:

-Coumaroyl-CoA + 3x Malonyl-CoA. -

Key Enzyme: Stilbene Synthase (STS) forms the stilbene backbone.

-

Cyclization: Intramolecular oxidative coupling of the aromatic rings (often involving radical intermediates) connects C-2 and C-6', forming the tricyclic phenanthrene core.

Structural Sub-Classes

The chemical diversity arises from the degree of saturation at the C9-C10 bridge and oxygenation patterns.

| Class | Structural Characteristic | Key Examples |

| Monomeric Phenanthrenes | Fully aromatic C9-C10 bond. Planar structure. | Plicatol B, Nudol |

| 9,10-Dihydrophenanthrenes | Single bond at C9-C10.[1] Non-planar (twisted biphenyl character). | Coelonin, Lusianthridin |

| Phenanthraquinones | Oxidation to a quinone system (usually 1,4 or 9,10).[1] | Denbinobin |

| Bis-phenanthrenes | Dimers linked via ether or C-C bonds. | Blestriarene A |

Biosynthetic Pathway Visualization

Figure 1: Biosynthetic route from phenylpropanoids to phenanthraquinones via oxidative coupling.

Pharmacological Mechanisms[1][3]

The therapeutic potential of phenanthrenes is dominated by their cytotoxicity against cancer cell lines and anti-inflammatory properties.[1] We focus on Denbinobin , a 1,4-phenanthraquinone from Dendrobium nobile, as the model compound due to its distinct mechanism of action (MoA).[1]

Case Study: Denbinobin

Unlike general cytotoxins, Denbinobin exhibits a dual-mechanism involving Reactive Oxygen Species (ROS) generation and direct signaling modulation [1].[2]

Mechanism A: Mitochondrial Apoptosis via ROS

Denbinobin functions as a redox cycler.[1] The quinone moiety accepts electrons to form semiquinone radicals, which transfer electrons to molecular oxygen, generating superoxide anions.[1]

-

Causality: ROS accumulation

Mitochondrial Permeability Transition Pore (mPTP) opening

Mechanism B: NF-

B Inhibition

Constitutive NF-

-

Target: Direct inhibition of TAK1 (Transforming growth factor-

-activated kinase 1) or IKK -

Outcome: Prevents phosphorylation/degradation of I

B

Signaling Cascade Visualization

Figure 2: Dual-mechanism of Denbinobin: inducing ROS-mediated apoptosis and blocking NF-kB survival signaling.

Isolation & Characterization Protocol

Objective: Isolate high-purity (>95%) phenanthrenes (e.g., Lusianthridin, Denbinobin) from Dendrobium stems. Rationale: Phenanthrenes are moderately polar.[1] A sequential partition strategy is required to remove lipophilic chlorophylls (hexane) and hydrophilic sugars (water), concentrating the target in the ethyl acetate or ether fraction [3].[1]

Step-by-Step Methodology

| Step | Procedure | Technical Rationale (Causality) |

| 1. Extraction | Macerate air-dried, powdered stems in MeOH (1:10 w/v) for 72h at RT. Repeat 3x. | MeOH penetrates cell walls efficiently and solubilizes the broad spectrum of secondary metabolites. Heat is avoided to prevent thermal degradation of thermolabile dihydrophenanthrenes. |

| 2.[1] Concentration | Evaporate MeOH under reduced pressure ( | Removing organic solvent is critical for the subsequent liquid-liquid partition. |

| 3. Partitioning | Extract aqueous suspension with Hexane (discard). Then extract with EtOAc (collect). | Hexane removes fats/waxes.[1] EtOAc selectively extracts phenanthrenes, leaving polar glycosides and sugars in the water phase.[1] |

| 4. CC Fractionation | Load EtOAc fraction onto Silica Gel 60 .[1] Elute with Gradient: Hexane | Phenanthrenes typically elute at mid-polarity (e.g., Hexane:EtOAc 8:2 to 6:4).[1] |

| 5. Purification | Subject phenanthrene-rich fractions to Semi-prep HPLC (C18 column, MeOH/H | Silica gel provides coarse separation; Reverse-phase HPLC separates structural isomers (e.g., 2,5-diol vs 2,7-diol) based on hydrophobicity.[1] |

Self-Validating Identification

A pure phenanthrene isolate must meet these spectroscopic criteria:

-

UV-Vis: Distinct absorption maxima at ~280 nm and ~300-330 nm (conjugated

system). -

H NMR:

-

H-9/H-10: Singlet at

7.5-7.7 ppm (phenanthrene) OR multiplet at -

Meta-coupling: Doublets (

Hz) for protons on the same ring separated by one carbon.

-

-

HMBC: Correlations between H-9/H-10 and ring junction carbons (C-4a, C-4b, C-8a, C-8b) confirm the tricyclic core.

Structure-Activity Relationship (SAR)

Data synthesized from cytotoxicity assays (A549, K562, HeLa cell lines) reveals critical structural determinants [4].[1]

| Structural Feature | Effect on Cytotoxicity | Optimization Insight |

| C-9/C-10 Double Bond | Variable. Dihydrophenanthrenes often show higher flexibility and binding affinity than planar phenanthrenes. | Maintain the 9,10-dihydro scaffold for receptor-binding targets (e.g., estrogen receptors). |

| Quinone Moiety | Critical for Potency. 1,4-quinones (e.g., Denbinobin) are significantly more cytotoxic than corresponding phenols.[1] | Essential for ROS-generation mechanism. |

| Hydroxyl Groups | Enhances Activity. Free -OH at C-2 or C-5 increases potency compared to methoxy (-OMe) variants. | H-bond donors are likely involved in protein-ligand interaction. |

| C-4/C-5 Steric Clash | Substituents at "bay region" (C-4/C-5) cause torsional strain. | Bulky groups here can lock conformation, potentially improving selectivity.[1] |

References

-

Denbinobin Induces Apoptosis in Human Lung Adenocarcinoma Cells via Akt Inactivation, Bad Activation, and Mitochondrial Dysfunction. Source:[1][4] National Institutes of Health (NIH) / PubMed URL:[Link]

-

Denbinobin inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells. Source:[5] National Institutes of Health (NIH) / PubMed URL:[Link]

-

Natural phenanthrenes and their biological activity. Source: Phytochemistry (via CORE) URL:[Link]

-

Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Lusianthridin ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway. Source:[6][7] National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Denbinobin inhibits nuclear factor-kappaB and induces apoptosis via reactive oxygen species generation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Denbinobin induces apoptosis in human lung adenocarcinoma cells via Akt inactivation, Bad activation, and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ovid.com [ovid.com]

- 7. Lusianthridin ameliorates high fat diet-induced metabolic dysfunction-associated fatty liver disease via activation of FXR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Synthesis and Application of Phenanthrene-Based Materials for High-Performance Organic Light-Emitting Diodes (OLEDs)

Introduction: The Strategic Role of the Phenanthrene Moiety in OLEDs

The relentless pursuit of efficiency, stability, and color purity in Organic Light-Emitting Diodes (OLEDs) has driven the exploration of novel molecular architectures. Among the vast library of organic scaffolds, the phenanthrene core has emerged as a privileged building block for advanced optoelectronic materials. Its inherent properties make it exceptionally well-suited for multiple roles within an OLED device stack, including as an emitter, a host, and a charge-transporting material.

The utility of phenanthrene stems from its rigid, polycyclic aromatic structure which imparts several key advantages:

-

High Triplet Energy (ET): The rigid framework minimizes non-radiative decay pathways, leading to a high triplet energy. This is a critical prerequisite for host materials in phosphorescent OLEDs (PhOLEDs), as it ensures efficient energy transfer to the phosphorescent guest (dopant) without quenching.

-

Wide Energy Bandgap (Eg): Phenanthrene possesses a large highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) gap, which is fundamental for developing deep-blue emitters, a long-standing challenge in the OLED industry.[1]

-

Good Carrier Transport Properties: The extended π-conjugated system facilitates efficient transport of both holes and electrons, a crucial factor for achieving charge balance within the emissive layer and thus high device efficiency.[1]

-

Excellent Thermal and Morphological Stability: The fused-ring system provides high thermal stability, with decomposition temperatures (Td) often exceeding 400 °C.[1] This ensures the material can withstand the thermal stress of vacuum deposition during device fabrication and operational heat, leading to longer device lifetimes.

This guide provides an in-depth overview of the synthetic strategies, detailed experimental protocols, and characterization techniques for developing novel phenanthrene-based materials tailored for next-generation OLED applications.

Core Synthetic Strategies: Building Complexity from the Phenanthrene Core

The functionalization of the phenanthrene core is typically achieved through modern cross-coupling reactions, which offer a robust and versatile toolkit for creating C-C and C-N bonds. The choice of reaction is dictated by the desired final structure, whether it be a host, emitter, or charge-transport material. The most prevalent and powerful of these methods are the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is the cornerstone for synthesizing a vast array of biaryl compounds and is indispensable in OLED material synthesis.[2][3] It involves the palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organohalide. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse reactants.[2][4] In the context of phenanthrene chemistry, it is the primary method for attaching other aromatic units, such as carbazoles, triphenylamines, or electron-withdrawing groups, to create complex, functional molecules.[5][6][7]

The catalytic cycle, shown below, involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the phenanthrene halide.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties are coupled, regenerating the Pd(0) catalyst.

Caption: General workflow for Suzuki-Miyaura cross-coupling synthesis.

Step-by-Step Methodology:

-

Reagent Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromophenanthrene (1.0 eq), (9-phenyl-9H-carbazol-3-yl)boronic acid (1.1 eq), potassium carbonate (K₂CO₃, 3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

-

Solvent Addition: Add a 2:1 mixture of toluene and water (volume sufficient to make the solution ~0.1 M with respect to the limiting reagent).

-

Inert Atmosphere: Seal the flask and purge the system with argon or nitrogen for 20-30 minutes to remove oxygen. [8]4. Reaction: Heat the mixture to 90 °C and stir vigorously under the inert atmosphere for 24 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add deionized water and extract the product with dichloromethane or ethyl acetate (3x). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/dichloromethane gradient.

-

Final Product: Collect the fractions containing the pure product and remove the solvent to yield the final compound. Confirm its identity and purity via ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a Phenanthrene-Amine Material via Buchwald-Hartwig Amination

This protocol outlines the synthesis of a phenanthrene derivative functionalized with a triphenylamine moiety, a structure often used in hole-transporting layers.

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromophenanthrene (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (NaOtBu, 1.4 eq), tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq), and a suitable phosphine ligand such as XPhos (0.08 eq).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC.

-

Workup: Cool the reaction to room temperature and quench with water. Extract the mixture with toluene. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired phenanthrene-amine compound. The general conditions for Buchwald-Hartwig amination often involve non-polar solvents like toluene and strong bases. [9]

Material Characterization: A Self-Validating System

Thorough characterization is essential to validate the synthesis and predict the material's performance in an OLED.

| Technique | Purpose | Typical Observation for Phenanthrene Materials |

| NMR Spectroscopy | Structural elucidation and purity assessment. | Distinct aromatic proton and carbon signals confirming the successful coupling and structure. |

| Mass Spectrometry | Confirmation of molecular weight. | Molecular ion peak corresponding to the calculated mass of the target compound. |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability. | High decomposition temperatures (Td), often >400 °C, indicating excellent stability. [1] |

| Differential Scanning Calorimetry (DSC) | Determination of glass transition (Tg) and melting (Tm) temperatures. | High Tg values are desirable for morphological stability in the amorphous thin film state. |

| UV-Vis Spectroscopy | To determine the absorption properties and optical bandgap (Eg). | Strong absorption bands in the UV region, corresponding to π-π* transitions of the conjugated system. |

| Photoluminescence (PL) Spectroscopy | To determine the emission wavelength, color purity (FWHM), and quantum yield (PLQY). | For blue emitters, emission peaks typically range from 414-430 nm with narrow full width at half maximum (FWHM). [1] |

| Cyclic Voltammetry (CV) | To determine the HOMO and LUMO energy levels. | Reversible oxidation and/or reduction waves from which energy levels can be calculated, crucial for designing the device architecture. |

OLED Device Fabrication and Performance Evaluation

Once a promising material is synthesized and characterized, it must be integrated into a device to evaluate its electroluminescent properties. Small molecule phenanthrene derivatives are typically deposited via thermal evaporation in a high-vacuum chamber.

Protocol 3: Fabrication of a Multilayer OLED

Workflow:

Caption: Workflow for vacuum thermal evaporation of a multilayer OLED.

Step-by-Step Methodology:

-

Substrate Preparation: Patterned indium tin oxide (ITO)-coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and finally treated with UV-ozone.

-

Layer Deposition: The cleaned substrate is loaded into a high-vacuum thermal evaporation system. The organic layers and metal cathode are deposited sequentially. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (e.g., LiF) / Cathode (e.g., Al). The phenanthrene material can be used in the EML as a host or emitter.

-

Encapsulation: The completed device is encapsulated under an inert atmosphere to protect it from oxygen and moisture.

-

Characterization: The device performance is evaluated by measuring its current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), power efficiency, and Commission Internationale de l'Eclairage (CIE) color coordinates.

Performance Data of Representative Phenanthrene-Based OLEDs

| Material Role | Emission Color | Max EQE (%) | Luminance (cd/m²) | CIE (x, y) | Reference |

| Host for Phosphor | Green | 14.3 | - | - | [5] |

| Host for Phosphor | Red | 18.2 | - | - | [5] |

| Non-doped Emitter | Deep-Blue | 7.87 | - | (0.16, 0.10) | [6] |

| TADF Emitter | Yellow | 14.8 | - | (0.44, 0.54) | [10][11] |

| TADF Emitter | Deep-Red | 15.1 | - | (0.64, 0.36) | [10][11] |

Conclusion

Phenanthrene-based materials represent a highly versatile and effective class of compounds for OLED applications. Their robust thermal stability, high triplet energy, and tunable electronic properties make them ideal candidates for high-performance emitters and hosts. The synthetic accessibility through established cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for systematic tuning of their properties. The protocols and data presented herein provide a comprehensive framework for researchers to design, synthesize, and evaluate novel phenanthrene derivatives to push the boundaries of OLED technology.

References

- Two novel phenanthrene-based host materials in red and green organic light-emitting devices with low efficiency roll-off. New Journal of Chemistry (RSC Publishing).

- Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04.

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

- Synthesis and Photophysical Properties of Pyrene-Based Blue Light-Emitting Monomers. National Central University Institutional Repository.

- Rational Molecular Design of Phenanthroimidazole-Based Fluorescent Materials toward High-Efficiency Deep-Blue OLEDs by Molecular Isomer Engineering.

- Crystalline organic thin films for crystalline OLEDs (III): weak epitaxy growth of phenanthroimidazole derivatives with a dual inducing layer.

- Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Rel

- FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS)

- Organic Light Emitting Diode: OLED Gener

- Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives.

- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega.

- Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. PubMed Central.

- Greening Suzuki-Miyaura and Buchwald-Hartwig Reactions for Applications in OLED Industry.

- Highly efficient blue emitting materials based on indenopyrazine derivatives for OLEDs. Optica Publishing Group.

- Hybrid Heterocycle-Containing Electron-Transport Materials Synthesized by Regioselective Suzuki Cross-Coupling Reactions for Highly Efficient Phosphorescent OLEDs with Unprecedented Low Operating Voltage.

- Phenanthrene compounds for organic electronic devices.

- Application of Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.

- Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Deriv

- (PDF) Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

Sources

- 1. Phenanthrene-based deep-blue fluorophores with balanced carrier transport ability for high-performance OLEDs with a CIEy < 0.04 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two novel phenanthrene-based host materials in red and green organic light-emitting devices with low efficiency roll-off - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Highly Efficient Long-Wavelength Thermally Activated Delayed Fluorescence OLEDs Based on Dicyanopyrazino Phenanthrene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Step-by-Step Guide to Heck Coupling for Phenanthrene Derivative Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Importance of the Heck Coupling in Phenanthrene Synthesis

Phenanthrene and its derivatives represent a critical structural motif in a vast array of biologically active molecules and advanced materials. From key components in pharmaceuticals to organic electronics, the ability to functionalize the phenanthrene core is of paramount importance. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a cornerstone of modern organic synthesis, offering a powerful and versatile tool for the formation of carbon-carbon bonds.[1] Its application in the synthesis of phenanthrene derivatives allows for the introduction of diverse functionalities, enabling the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties.[2][3] This guide provides a comprehensive, in-depth exploration of the Heck coupling for phenanthrene derivative synthesis, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the halophenanthrene, forming a Pd(II) complex.

-

Alkene Coordination and Migratory Insertion: The alkene then coordinates to the palladium center, followed by the insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, forming a palladium-hydride species and regenerating the double bond in the product.

-

Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

Two primary strategies for synthesizing phenanthrene derivatives using the Heck reaction are the intermolecular coupling of a halophenanthrene with an alkene, and an intramolecular cyclization.

Protocol 1: Intermolecular Heck Coupling of 9-Bromophenanthrene with Butyl Acrylate

This protocol provides a general method for the synthesis of a phenanthrene-substituted acrylate, a versatile intermediate for further functionalization.

Materials and Reagents:

-

9-Bromophenanthrene

-

Butyl acrylate

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Sodium acetate (NaOAc)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen gas (or Argon)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromophenanthrene (1.0 equiv), sodium acetate (1.5 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen gas three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Under a positive flow of nitrogen, add anhydrous DMF via syringe. Stir the mixture for 10 minutes at room temperature. Then, add butyl acrylate (1.2 equiv) via syringe.

-

Reaction Execution: Heat the reaction mixture to 100-110 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired phenanthrene derivative.[5]

Caption: Workflow for intermolecular Heck coupling.

Protocol 2: Intramolecular Heck Reaction for Phenanthrene Synthesis

This method is particularly powerful for constructing the phenanthrene core from a suitably substituted precursor. The following is a representative protocol based on published procedures.[6][7]

Materials and Reagents:

-

Appropriately substituted bromo-vinyl-benzene precursor

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Nitrogen gas (or Argon)

-

Standard glassware for inert atmosphere reactions

-

Silica gel and chromatography solvents

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the bromo-vinyl-benzene precursor (1.0 equiv), palladium(II) acetate (0.05 equiv), triphenylphosphine (0.10 equiv), and cesium carbonate (2.0 equiv).

-

Inert Atmosphere: Purge the flask with nitrogen gas for 15 minutes.

-

Solvent Addition: Add anhydrous DMF via syringe.

-

Reaction Execution: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the disappearance of the starting material by TLC or GC-MS.

-

Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Optimization and Key Parameters

The success of the Heck coupling for phenanthrene synthesis is highly dependent on the careful selection of several key parameters.

| Parameter | Common Choices for Phenanthrene Synthesis | Rationale and Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂ (dba)₃ | Pd(OAc)₂ is often a cost-effective and reliable precursor. For challenging substrates, pre-formed Pd(0) complexes like Pd(PPh₃)₄ can be advantageous. |

| Ligand | PPh₃, P(o-tol)₃, P(t-Bu)₃, Buchwald-type phosphines | The choice of ligand is critical for catalyst stability and reactivity. Bulky, electron-rich phosphines can enhance the rate of oxidative addition, which is often the rate-limiting step. |

| Base | NaOAc, K₂CO₃, Cs₂CO₃, Et₃N | An inorganic base like Cs₂CO₃ is often effective in intramolecular cyclizations. For intermolecular reactions, a weaker base like NaOAc or an amine base such as Et₃N is commonly used to avoid side reactions. |

| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF are generally preferred as they can stabilize the polar intermediates in the catalytic cycle. |

| Temperature | 80 - 140 °C | The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst. Higher temperatures can sometimes lead to catalyst decomposition. |

| Additives | Tetrabutylammonium bromide (TBAB) | The addition of a phase-transfer catalyst like TBAB can be beneficial, especially in reactions with lower solvent polarity, to enhance reaction rates. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Poor quality reagents or solvent- Insufficient temperature | - Use a fresh batch of palladium catalyst and ensure ligands are pure.- Use anhydrous solvents and high-purity reagents.- Gradually increase the reaction temperature, while monitoring for catalyst decomposition. |

| Formation of Side Products | - Isomerization of the double bond- Homocoupling of the aryl halide- Reduction of the aryl halide | - Add a silver salt (e.g., Ag₂CO₃) to promote reductive elimination and suppress isomerization.- Ensure a truly inert atmosphere to minimize oxygen-induced side reactions.- Use a less reactive base or lower the reaction temperature. |

| Catalyst Decomposition (Black Precipitate) | - High reaction temperature- Presence of oxygen | - Lower the reaction temperature.- Ensure rigorous exclusion of air from the reaction mixture through proper inert atmosphere techniques. |

| Difficulty in Purification | - Incomplete removal of catalyst- Similar polarity of product and byproducts | - Filter the reaction mixture through a short plug of silica gel or Celite before concentration.- Optimize the eluent system for column chromatography; sometimes a different stationary phase (e.g., alumina) may be required. |

Conclusion

The Heck coupling is a robust and highly valuable method for the synthesis of phenanthrene derivatives. By understanding the underlying mechanism and carefully selecting and optimizing the reaction parameters, researchers can effectively utilize this powerful transformation to access a wide range of functionalized phenanthrene scaffolds. This guide provides a solid foundation for the successful application of the Heck reaction in drug discovery, materials science, and fundamental chemical research.

References

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). Frontiers in Chemistry. [Link]

-

A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. (2024). National Center for Biotechnology Information. [Link]

-

Heck Reaction—State of the Art. (2018). MDPI. [Link]

-

Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives. (n.d.). National Center for Biotechnology Information. [Link]

-

Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (2021). Engineered Science Publisher. [Link]

-

Phenanthrene, 9-bromo-. (n.d.). Organic Syntheses. [Link]

-

Troubleshooting a difficult Heck reaction. (2024). Reddit. [Link]

-

Heck coupling of 9,10-dibromoanthracene with ethyl acrylate. (n.d.). ResearchGate. [Link]

-

Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. (n.d.). Thieme Connect. [Link]

-

Removal of phenanthrene and acenaphthene from aqueous solution by enzyme-catalyzed phenol coupling reaction. (2009). ResearchGate. [Link]

-

Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro phenanthrene by Palladium-catalyzed Heck Reactions. (2021). Engineered Science Publisher. [Link]

-

Synthesis of 9, 10-Dihydrophenanthrene, Phenanthrene, Mono- and Dialkyl Phenanthrene and Octa-hydro Phenanthrene by Palladium-catalyzed Heck Reactions. (2021). ResearchGate. [Link]

-

The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]

-

9-cyanophenanthrene. (n.d.). Organic Syntheses. [Link]

-

Synthesis of Phenanthridine by Palladium Catalyzed Suzuki Coupling and Condensation Reaction. (n.d.). ResearchGate. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. thieme.de [thieme.de]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis of phenanthrene derivatives through the net [5+5]-cycloaddition of prenylated carbene complexes with 2-alkynylbenzaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. espublisher.com [espublisher.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Phenanthrene Synthesis & Impurity Management

[1]

Welcome to the Advanced Synthesis Support Module. Subject: Identifying and Minimizing Side Products in Phenanthrene Synthesis Operator: Senior Application Scientist (Process Chemistry Division)

This guide is engineered for researchers encountering yield-limiting impurities during the construction of the phenanthrene core. Unlike generic textbook entries, this documentation focuses on diagnostic failure analysis —identifying specific side products to reverse-engineer the flaw in your reaction parameters.[1]

Module 1: The Haworth Synthesis (Friedel-Crafts Route)

Primary Challenge: Regioisomer Contamination & Isomerization[1]

The Haworth synthesis is robust but thermodynamically sensitive.[1] The critical failure point occurs in the very first step: the Friedel-Crafts acylation of naphthalene with succinic anhydride.[1]

Diagnostic: Identifying the Impurity

| Observation | Suspected Side Product | Root Cause |

| Product has low MP (<100°C) | 1-isomer derivatives (leading to tetraphene precursors) | Kinetic control favored over thermodynamic control during acylation.[1] |

| Oily/Tar residue post-cyclization | Polymerized open-chain ketones | Incomplete cyclization due to "aged" Polyphosphoric Acid (PPA) or insufficient heat.[1] |

| Insoluble black solid | Anthracene derivatives | Rearrangement during harsh reduction/dehydrogenation steps.[1] |

The "Temperature Switch" Protocol

The acylation of naphthalene is reversible.[1] To minimize the unwanted 1-substituted isomer (kinetic product) and maximize the desired 2-substituted isomer (thermodynamic product, precursor to phenanthrene), you must force the equilibrium.[1]

Optimized Acylation Protocol:

-

Solvent: Use Nitrobenzene (high boiling point, polar).[1] Avoid DCM or CS₂ for this specific step.

-

Temperature: Maintain reaction >60°C (ideally 80-90°C) .

-

Purification (The Checkpoint):

Workflow Visualization: Haworth Regioselectivity

Caption: The critical temperature dependence of Friedel-Crafts acylation on naphthalene. High temperature is required to access the Beta-pathway for Phenanthrene.[1][2]

Module 2: Mallory Photocyclization (Stilbene Route)

Primary Challenge: Dimerization & Oxidative Degradation[1][3]

This method provides the cleanest access to substituted phenanthrenes, but it is strictly governed by concentration limits.[1]

Diagnostic: Identifying the Impurity

| Observation | Suspected Side Product | Root Cause |

| White precipitate (insoluble) | Stilbene Dimer (Tetraphenylcyclobutane derivative) | Concentration too high ( |

| Yellow/Brown oil | Aldehydes/Quinones | Oxidative cleavage of the double bond due to excess |

| Starting Material Recovery | Cis-Stilbene | Inefficient oxidation of the Dihydrophenanthrene (DHP) intermediate; DHP reverts to alkene.[1] |

The "High Dilution" Protocol

To prevent the intermolecular dimerization (side reaction), the intramolecular cyclization must be statistically favored.[1]

Optimized Photolysis Conditions:

-

Concentration: Strictly

10 mM (approx.[1] 1g per 500mL solvent).[1] -

Oxidant System: Use Iodine (

) (stoichiometric) + Propylene Oxide (PO) .[1]- converts the DHP to phenanthrene, producing HI.

-

Role of PO: Propylene oxide acts as an HI Scavenger (forming iodopropanol).[1] This prevents acid-catalyzed polymerization of the styrene-like starting material.[1]

-

Note: Using

(air bubbling) as the sole oxidant is "greener" but slower and prone to oxidative cleavage side products.[1]

Workflow Visualization: The Mallory Cycle

Caption: The Mallory photocyclization. Note the reversible nature of the DHP intermediate and the concentration-dependent dimerization exit path.[1]

Module 3: Metal-Catalyzed Assembly (Suzuki/Heck)

Primary Challenge: Protodeboronation[1]

When building the phenanthrene backbone via biaryl coupling (e.g., coupling a boronic acid to a di-halo system), the instability of the C-B bond is the primary yield killer.[1]

Diagnostic: Identifying the Impurity

| Observation | Suspected Side Product | Root Cause |

| Mass = Target - Boron Group + H | Protodeboronated Arene | Hydrolytic cleavage of the C-B bond before transmetallation occurs.[1] |

| Mass = Starting Material Dimer | Homocoupling Product | Oxidation of the catalyst or presence of |

The "Slow-Release" Strategy

Protodeboronation is accelerated by high pH and high standing concentration of the free boronic acid (boronate "ate" complex).[1]

Troubleshooting Protocol:

-

Base Selection: Switch from

or -

Ligand Choice: Use bulky, electron-rich phosphines (e.g., SPhos, XPhos ) to accelerate the Transmetallation step.[1] If Transmetallation is faster than Protodeboronation, the side product is minimized.[1]

-

MIDA Boronates: If the boronic acid is unstable (common with ortho-substituted or polyaromatic boronates), use MIDA boronates .[1]

-

Method: These release the active boronic acid slowly under hydrolytic conditions, keeping the instantaneous concentration low (preventing side reactions) while maintaining a steady supply for the catalyst.[1]

-

FAQ: Rapid-Fire Troubleshooting

Q: I have crude phenanthrene contaminated with anthracene. How do I separate them? They co-crystallize. A: Standard recrystallization fails here.[1] Use Chemical Purification .[1]

-

Dissolve the mixture in refluxing xylene.[1]

-

Add Maleic Anhydride .

-

Reflux for 1-2 hours. Anthracene reacts via Diels-Alder to form a water-soluble succinic adduct; Phenanthrene does not react.[1]

-

Wash the organic layer with aqueous NaOH (removes the adduct).[1]

-

Evaporate xylene to recover pure Phenanthrene.[1]

Q: My photocyclization stopped at 50% conversion. Adding more Iodine didn't help. A: The reaction is likely "inner-filter" limited.[1][8] The product (phenanthrene) absorbs UV light at the same wavelengths as the starting material.[1] As product builds up, it blocks light from reaching the remaining stilbene.[1]

-

Fix: Use a flow reactor (continuous processing) rather than a batch flask, or perform the reaction in multiple dilute batches.

Q: During Haworth cyclization using PPA, the mixture turned into a solid puck that I can't stir. A: You are using PPA that is too viscous or the temp is too low.

References

-

Haworth Synthesis & Regioselectivity

-

Original Method:[1][6] Haworth, R. D. (1932).[1] "Syntheses of alkylphenanthrenes. Part I." Journal of the Chemical Society, 1125.[1]

-